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Cat. No.: B1294092 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
4-Bromo-3,5-dimethylbenzamide is a valuable synthetic intermediate in medicinal chemistry

and materials science. Its strategic substitution pattern, featuring a reactive bromine atom and

a benzamide moiety, allows for diverse functionalization through various cross-coupling

reactions. This technical guide provides an in-depth overview of the synthesis, properties, and

key applications of 4-bromo-3,5-dimethylbenzamide, with a focus on its role in the

development of targeted therapeutics. Detailed experimental protocols, comprehensive data

tables, and illustrative diagrams of reaction pathways are presented to facilitate its use in

research and development.

Chemical Properties and Characterization
4-Bromo-3,5-dimethylbenzamide is a solid organic compound with the molecular formula

C₉H₁₀BrNO. Its key physical and chemical properties are summarized in the table below.
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Property Value

Molecular Formula C₉H₁₀BrNO

Molecular Weight 228.09 g/mol

CAS Number 864825-81-0

Appearance Solid

Boiling Point 261.1 °C at 760 mmHg

InChI
1S/C9H10BrNO/c1-5-3-7(9(11)12)4-

6(2)8(5)10/h3-4H,1-2H3,(H2,11,12)

SMILES Cc1cc(cc(C)c1Br)C(N)=O

Table 1: Physicochemical Properties of 4-Bromo-3,5-dimethylbenzamide

Spectroscopic Data
While a complete set of spectra for 4-bromo-3,5-dimethylbenzamide is not readily available in

the public domain, representative spectroscopic data for structurally similar compounds can be

used for characterization purposes. For instance, the ¹H NMR spectrum of the closely related

4-bromo-N,N-dimethylbenzamide in DMSO shows aromatic protons in the range of δ 7.3-7.7

ppm and the methyl protons as a singlet around δ 2.9 ppm[1]. The ¹³C NMR spectrum of the

same compound displays the carbonyl carbon at approximately δ 169 ppm[1]. The infrared (IR)

spectrum would be expected to show characteristic peaks for the N-H stretching of the primary

amide (around 3100-3500 cm⁻¹), the C=O stretching of the amide (around 1650 cm⁻¹), and C-

Br stretching (in the fingerprint region). Mass spectrometry would show a molecular ion peak

corresponding to the molecular weight, along with a characteristic isotopic pattern for a

bromine-containing compound.

Synthesis of 4-Bromo-3,5-dimethylbenzamide
A plausible and efficient synthetic route to 4-bromo-3,5-dimethylbenzamide involves a two-

step process starting from the commercially available 3,5-dimethylaniline. The first step is the

bromination of 3,5-dimethylaniline to yield 4-bromo-3,5-dimethylaniline[2][3]. The subsequent

step would involve the conversion of the aniline to the corresponding benzoic acid via a
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Sandmeyer-type reaction, followed by amidation. A more direct, albeit less commonly

documented, route could involve the formylation of 4-bromo-3,5-dimethylaniline followed by

oxidation to the carboxylic acid and subsequent amidation.

Synthesis of 4-Bromo-3,5-dimethylaniline
A common method for the selective bromination of 3,5-dimethylaniline is the use of N-

bromosuccinimide (NBS) in a suitable solvent like acetonitrile[2][3].

Experimental Protocol:

Dissolve 3,5-dimethylaniline (1.0 eq) in acetonitrile.

Cool the solution in an ice bath.

Slowly add a solution of N-bromosuccinimide (1.0 eq) in acetonitrile.

Allow the reaction to stir at room temperature for 16 hours.

Concentrate the reaction mixture under reduced pressure.

Purify the residue by silica gel column chromatography to obtain 4-bromo-3,5-

dimethylaniline.

Synthesis of 4-Bromo-3,5-dimethylbenzoic Acid
(Hypothetical Route)
Following the synthesis of 4-bromo-3,5-dimethylaniline, a Sandmeyer reaction can be

employed to convert the amino group to a nitrile, which can then be hydrolyzed to the

carboxylic acid.

Conceptual Experimental Workflow:
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Synthesis of 4-Bromo-3,5-dimethylbenzoic Acid

3,5-Dimethylaniline

Bromination
(NBS, MeCN)

Step 1

4-Bromo-3,5-dimethylaniline

Sandmeyer Reaction
(NaNO2, H2SO4, CuCN)

Step 2

4-Bromo-3,5-dimethylbenzonitrile

Hydrolysis
(H2SO4, H2O)

Step 3

4-Bromo-3,5-dimethylbenzoic Acid
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Caption: Synthetic workflow for 4-Bromo-3,5-dimethylbenzoic Acid.

Amidation of 4-Bromo-3,5-dimethylbenzoic Acid
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The conversion of the carboxylic acid to the primary amide can be achieved through several

methods. A common and effective method involves the activation of the carboxylic acid with

thionyl chloride to form the acid chloride, followed by reaction with ammonia.

Experimental Protocol:

To a solution of 4-bromo-3,5-dimethylbenzoic acid (1.0 eq) in an inert solvent (e.g.,

dichloromethane), add thionyl chloride (1.2 eq) and a catalytic amount of DMF.

Stir the reaction mixture at room temperature until the conversion to the acid chloride is

complete (monitored by IR or TLC).

Remove the excess thionyl chloride and solvent under reduced pressure.

Dissolve the crude acid chloride in a suitable solvent (e.g., THF) and cool in an ice bath.

Bubble ammonia gas through the solution or add a solution of aqueous ammonia dropwise.

Stir the reaction until completion.

Perform an aqueous workup and purify the product by recrystallization or column

chromatography.

Applications as a Synthetic Intermediate
4-Bromo-3,5-dimethylbenzamide serves as a versatile building block for the synthesis of

complex organic molecules, particularly in the pharmaceutical industry. The presence of the

bromine atom allows for the introduction of various substituents via palladium-catalyzed cross-

coupling reactions.

Synthesis of Fibroblast Growth Factor Receptor 1
(FGFR1) Inhibitors
4-Bromo-3,5-dimethylbenzamide is a key intermediate in the synthesis of a novel class of

FGFR1 inhibitors. The general synthetic approach involves the amidation of a substituted 4-

bromobenzoic acid, followed by further modifications.

Illustrative Synthetic Scheme:
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Synthesis of FGFR1 Inhibitors

4-Bromo-2-nitrobenzoic acid

Amide Condensation
(3,5-dimethoxyaniline, EDC)

Intermediate 1

Reduction

Intermediate 2
(2-amino-4-bromo-N-(3,5-dimethoxyphenyl)benzamide)

Modification at 2-position

FGFR1 Inhibitors
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Caption: General synthesis of FGFR1 inhibitors.[4]

Palladium-Catalyzed Cross-Coupling Reactions
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The carbon-bromine bond in 4-Bromo-3,5-dimethylbenzamide is susceptible to various

palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon

and carbon-nitrogen bonds.

The Suzuki coupling reaction allows for the formation of a C-C bond between 4-Bromo-3,5-
dimethylbenzamide and an organoboron compound.

General Experimental Protocol for Suzuki Coupling:

In a reaction vessel, combine 4-Bromo-3,5-dimethylbenzamide (1.0 eq), an arylboronic

acid (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃,

Na₂CO₃, 2.0 eq).

Add a suitable solvent system (e.g., toluene/water, dioxane/water).

Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen).

Heat the reaction mixture at a specified temperature (typically 80-100 °C) until the starting

material is consumed (monitored by TLC or GC-MS).

Cool the reaction to room temperature and perform an aqueous workup.

Purify the product by column chromatography or recrystallization.

Suzuki Coupling Catalytic Cycle:
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Catalytic Cycle
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(Ar-Br)
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Caption: General catalytic cycle for the Suzuki coupling reaction.

The Buchwald-Hartwig amination facilitates the formation of a C-N bond between 4-Bromo-
3,5-dimethylbenzamide and a primary or secondary amine.[5]

General Experimental Protocol for Buchwald-Hartwig Amination:

In a glovebox or under an inert atmosphere, charge a reaction vessel with a palladium

precatalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., XPhos, SPhos), and a base (e.g.,

NaOtBu, K₃PO₄).

Add 4-Bromo-3,5-dimethylbenzamide (1.0 eq) and the desired amine (1.1-1.2 eq).

Add an anhydrous, degassed solvent (e.g., toluene, dioxane).
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Seal the vessel and heat the reaction mixture to the appropriate temperature (typically 80-

110 °C).

Monitor the reaction progress by TLC or LC-MS.

Upon completion, cool the reaction, dilute with a suitable solvent, and filter through a pad of

celite.

Concentrate the filtrate and purify the product by column chromatography.

Buchwald-Hartwig Amination Catalytic Cycle:

Catalytic Cycle
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Click to download full resolution via product page

Caption: General catalytic cycle for Buchwald-Hartwig amination.[5][6]

Safety and Handling
4-Bromo-3,5-dimethylbenzamide should be handled in a well-ventilated area, and

appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab

coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. In case of

contact, wash the affected area thoroughly with water. For detailed safety information, refer to

the Safety Data Sheet (SDS) provided by the supplier.

Conclusion
4-Bromo-3,5-dimethylbenzamide is a highly versatile and valuable intermediate for organic

synthesis. Its utility in the construction of complex molecules, particularly in the field of

medicinal chemistry for the development of targeted therapies like FGFR1 inhibitors, is well-

established. The synthetic routes and reaction protocols provided in this guide offer a solid

foundation for researchers to utilize this compound in their synthetic endeavors. The potential

for further functionalization through palladium-catalyzed cross-coupling reactions opens up a

wide array of possibilities for the design and synthesis of novel chemical entities with diverse

applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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